3-Phthalimidopropylisothiouronium bromide
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity with various reagents, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and various types of reactivity .Scientific Research Applications
Environmental Science and Chemistry
Advanced Oxidation Processes : Bromide, including derivatives like 3-Phthalimidopropylisothiouronium bromide, affects the degradation kinetics of pollutants and forms undesired byproducts in sulfate radical-based advanced oxidation processes (Wang et al., 2020).
Solid-Phase Extraction : Ionic liquid mixed hemimicelles-based solid-phase extraction methods have been studied for the preconcentration of phthalates in environmental water samples, where compounds like 3-Phthalimidopropylisothiouronium bromide play a role (Li et al., 2008).
Medicinal Chemistry and Drug Development
Drug Synthesis : Research has been conducted on the synthesis of novel compounds like 3-Phthalimidopropylisothiouronium bromide for potential therapeutic applications. For instance, one study focused on compounds exhibiting inhibitory activity against Chlamydozoa trachomatis and certain bacterial species (Zhao, 1980).
Treatment of Sickle Cell Disease : Phthalimide derivatives containing nitric oxide-donor properties, similar to 3-Phthalimidopropylisothiouronium bromide, have been developed and evaluated for treating sickle cell disease symptoms (dos Santos et al., 2012).
Analytical Chemistry
Ionic Liquid Applications : The high nucleophilicity of bromide ion in the form of ionic liquids, including those similar to 3-Phthalimidopropylisothiouronium bromide, has been utilized for nucleophilic displacement reactions in analytical chemistry (Boovanahalli et al., 2004).
Spectroscopic and Theoretical Studies : Research on quaternary 3-phthalimidopropylammonium conjugates of steroids and bile acids, related to 3-Phthalimidopropylisothiouronium bromide, has been conducted, providing insights into their structure and potential pharmacotherapeutic applications (Brycki et al., 2014).
Other Applications
Photodynamic Therapy : Certain phthalocyanine derivatives, akin to 3-Phthalimidopropylisothiouronium bromide, exhibit photosensitizing properties useful in photodynamic therapy applications (Cook, 2002).
SPE Method for Environmental Water Samples : The use of cetyltrimethylammonium bromide-coated magnetic nanoparticles for the preconcentration of phenolic compounds in environmental water samples demonstrates the utility of bromide derivatives in analytical methodologies (Zhao et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)propyl carbamimidothioate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S.BrH/c13-12(14)18-7-3-6-15-10(16)8-4-1-2-5-9(8)11(15)17;/h1-2,4-5H,3,6-7H2,(H3,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGWTFVCNNNUIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC(=N)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30979472 | |
Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phthalimidopropylisothiouronium bromide | |
CAS RN |
63344-94-5 | |
Record name | Pseudourea, 2-(3-(phthalimido)propyl)-2-thio-, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063344945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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